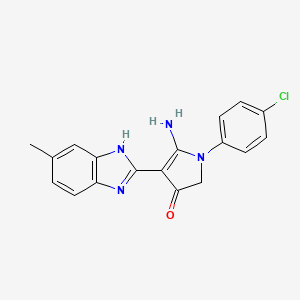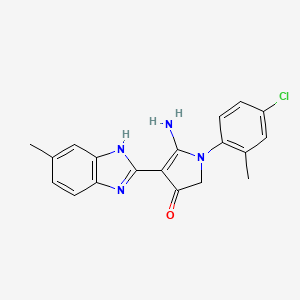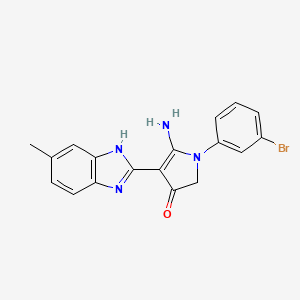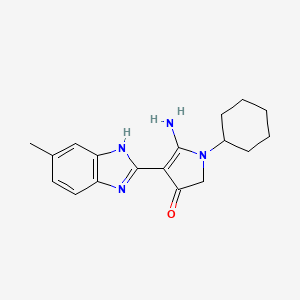![molecular formula C30H32N2O4 B7753282 8-[(4-benzylpiperazin-1-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B7753282.png)
8-[(4-benzylpiperazin-1-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-benzylpiperazin-1-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety, a dimethylphenoxy group, and a hydroxy group attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylphenoxy group: The dimethylphenoxy group can be introduced through nucleophilic substitution reactions using suitable phenolic precursors.
Attachment of the benzylpiperazine moiety: The benzylpiperazine moiety can be attached through reductive amination reactions using benzylpiperazine and appropriate aldehydes or ketones.
Final modifications: The final modifications may include hydroxylation and methylation reactions to achieve the desired structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
8-[(4-benzylpiperazin-1-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones under oxidative conditions.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Hydroxylation: The aromatic rings can undergo hydroxylation reactions to introduce additional hydroxy groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is known to:
Inhibit enzymes: It can inhibit enzymes involved in cell proliferation and survival, such as kinases and proteases.
Modulate receptors:
Induce apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells through the activation of pro-apoptotic pathways.
Comparison with Similar Compounds
8-[(4-benzylpiperazin-1-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has a similar chromen-4-one core but differs in the substitution pattern and the presence of a methoxy group.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine moiety and exhibits similar biological activities but has a different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O4/c1-20-15-21(2)17-24(16-20)36-29-22(3)35-30-25(28(29)34)9-10-27(33)26(30)19-32-13-11-31(12-14-32)18-23-7-5-4-6-8-23/h4-10,15-17,33H,11-14,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRACOUADZLUMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CC5=CC=CC=C5)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide](/img/structure/B7753203.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B7753211.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-N-cyclopentyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B7753216.png)
![4-[(AZEPAN-1-YL)METHYL]-N-CYCLOPENTYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7753225.png)
![4-[[benzyl(methyl)amino]methyl]-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide](/img/structure/B7753247.png)
![4-{[benzyl(ethyl)amino]methyl}-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide](/img/structure/B7753254.png)
![8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B7753269.png)
![8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE](/img/structure/B7753272.png)
![8-[(AZEPAN-1-YL)METHYL]-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE](/img/structure/B7753276.png)




![methyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7753304.png)
